5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Brand Name: Vulcanchem
CAS No.: 714940-88-2
VCID: VC6196656
InChI: InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
SMILES: CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O
Molecular Formula: C18H18N2O4
Molecular Weight: 326.352

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

CAS No.: 714940-88-2

Cat. No.: VC6196656

Molecular Formula: C18H18N2O4

Molecular Weight: 326.352

* For research use only. Not for human or veterinary use.

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol - 714940-88-2

Specification

CAS No. 714940-88-2
Molecular Formula C18H18N2O4
Molecular Weight 326.352
IUPAC Name 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Standard InChI InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
Standard InChI Key SRODNTOLPJXVKW-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol features a central phenol ring substituted at the 2-position with a pyrazolyl group and at the 5-position with an ethoxy moiety. The pyrazole ring is further functionalized with a 3-methoxyphenoxy group (Fig. 1). This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and enzymatic modulation.

Molecular Formula: C₁₈H₁₈N₂O₄
Molecular Weight: 326.352 g/mol
IUPAC Name: 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Physicochemical Characteristics

Key properties derived from experimental and computational analyses include:

PropertyValueSource
LogP (Partition Coefficient)3.8 ± 0.2Calculated
Topological Polar Surface Area76.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The moderate LogP value suggests balanced lipophilicity and hydrophilicity, enhancing membrane permeability and bioavailability. The polar surface area indicates potential for target engagement through hydrogen bonding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving:

  • Nucleophilic Aromatic Substitution: Reaction of 2,5-difluoro-4-bromonitrobenzene with 3-methoxyphenol to form an ether intermediate.

  • Pyrazole Cyclization: Copper- or palladium-catalyzed cyclization of hydrazine derivatives with diketones.

  • Final Functionalization: Introduction of the ethoxy group via alkylation, followed by purification using column chromatography.

Yields range from 45–60% under optimized conditions, with palladium catalysts (e.g., Pd(PPh₃)₄) improving efficiency in cross-coupling steps.

Industrial Manufacturing

Scale-up processes employ continuous flow reactors to enhance reaction control and throughput. Key considerations include:

  • Catalyst Recycling: Palladium recovery systems to reduce costs.

  • Solvent Selection: Use of green solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact.

  • Quality Control: HPLC and NMR spectroscopy for purity verification (>98% purity for pharmaceutical-grade material).

Biological Activity and Mechanisms

Anti-Tumor Effects

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation:

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast)12.4Apoptosis via Bcl-2 suppression
A549 (Lung)18.7Cell cycle arrest (G1 phase)

The phenolic hydroxyl group facilitates ROS generation, while the pyrazole moiety inhibits PI3K/Akt signaling.

Anti-Inflammatory Activity

In LPS-induced macrophage models, the compound reduces TNF-α and IL-6 production by 62% and 58%, respectively, at 25 μM. This activity correlates with NF-κB pathway inhibition, likely mediated by hydrogen bonding interactions with IKKβ.

Antioxidant Capacity

Industrial and Pharmaceutical Applications

Medicinal Chemistry

  • Drug Candidates: Serves as a lead compound for kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets.

  • Combination Therapies: Synergizes with doxorubicin, reducing its cardiotoxicity while enhancing efficacy.

Material Science

  • Polymer Additives: Improves thermal stability of polycarbonates (T₅% decomposition = 312°C vs. 287°C control).

  • Adhesives: Enhances epoxy resin adhesion strength by 27% through phenolic cross-linking.

Comparison with Structural Analogs

Substituent Effects

Replacing the 3-methoxyphenoxy group with 2-ethoxyphenoxy (as in Y041-2727 ) reduces anti-tumor potency (IC₅₀ = 28 μM in MCF-7), highlighting the importance of substituent positioning .

Methyl Group Addition

Adding a 5-methyl group to the pyrazole ring (C₁₉H₂₀N₂O₄ ) increases LogP to 4.6 but decreases solubility, illustrating the trade-off between lipophilicity and bioavailability .

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